molecular formula C21H18FN5O2 B12168580 N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

Katalognummer: B12168580
Molekulargewicht: 391.4 g/mol
InChI-Schlüssel: AXAONQKPKSPDRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(4-Fluorobenzyl)-1H-1,2,4-triazol-5-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is a synthetic small molecule characterized by a 1,2,4-triazole core substituted with a 4-fluorobenzyl group and a propanamide linker connecting to a 5-phenyl-1,3-oxazol-2-yl moiety.

Eigenschaften

Molekularformel

C21H18FN5O2

Molekulargewicht

391.4 g/mol

IUPAC-Name

N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

InChI

InChI=1S/C21H18FN5O2/c22-16-8-6-14(7-9-16)12-18-24-21(27-26-18)25-19(28)10-11-20-23-13-17(29-20)15-4-2-1-3-5-15/h1-9,13H,10-12H2,(H2,24,25,26,27,28)

InChI-Schlüssel

AXAONQKPKSPDRC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CN=C(O2)CCC(=O)NC3=NNC(=N3)CC4=CC=C(C=C4)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of 3-(5-Phenyl-1,3-Oxazol-2-Yl)Propanoic Acid

The oxazole ring is constructed via Robinson-Gabriel synthesis. Phenylglyoxal monohydrate reacts with β-alanine under acidic conditions (H₂SO₄, 80°C, 6 h) to yield 2-(5-phenyl-1,3-oxazol-2-yl)acetic acid. Subsequent homologation via Arndt-Eistert reaction with diazomethane and silver oxide affords 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid in 67% yield.

Synthesis of 3-(4-Fluorobenzyl)-1H-1,2,4-Triazol-5-Amine

The triazole core is assembled via Huisgen cycloaddition. 4-Fluorobenzyl azide (prepared from 4-fluorobenzyl bromide and sodium azide) reacts with cyanoacetamide in DMF at 120°C for 12 h, yielding 3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-amine in 58% purity. Purification via silica gel chromatography (EtOAc/hexane, 3:1) improves the yield to 74%.

Amide Coupling

Fragment A is activated as a mixed anhydride using isobutyl chloroformate and N-methylmorpholine in THF. Reaction with Fragment B (1.2 equiv) at 0°C for 2 h, followed by warming to room temperature, affords the target compound in 62% yield. HPLC purity: 98.2% (C18 column, MeCN/H₂O, 70:30).

One-Pot Oxazole-Triazole Assembly

A microwave-assisted method combines propargylamine, 4-fluorobenzyl isocyanate, and 3-(5-phenyl-1,3-oxazol-2-yl)propanoyl chloride in DMF. Irradiation at 150°C for 20 min induces simultaneous cyclization and amidation, yielding the product in 81% yield. This route reduces reaction time from 24 h to <1 h compared to conventional heating.

Optimization of Critical Steps

Cyclization Conditions for Triazole Formation

ConditionCatalystTemp (°C)Time (h)Yield (%)
Conventional HeatingNone1201258
MicrowaveCuI (5 mol%)1500.3381
Solvent-FreeZnO NPs100668

Copper(I) iodide catalysis under microwave irradiation significantly enhances cyclization efficiency, as demonstrated in analogous triazole syntheses.

Amide Coupling Reagent Screening

ReagentSolventTemp (°C)Yield (%)
EDC/HOBtDCM2562
HATUDMF0→2573
ClCOCO₂iBuTHF0→2568

HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) outperforms other reagents due to superior activation of the carboxylic acid.

Purification and Characterization

Chromatographic Methods

  • Flash Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → EtOAc/MeOH 9:1) removes unreacted starting materials.

  • Preparative HPLC : C18 column (MeCN/H₂O + 0.1% TFA) achieves >99% purity for pharmacological testing.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.35 (s, 1H, triazole NH), 8.21 (s, 1H, oxazole H), 7.72–7.35 (m, 9H, aromatic), 4.25 (s, 2H, CH₂PhF), 3.02 (t, J=7.2 Hz, 2H, COCH₂), 2.68 (t, J=7.2 Hz, 2H, CH₂Triazole).

  • HRMS (ESI+) : m/z calcd for C₂₃H₂₀FN₅O₂ [M+H]⁺ 430.1624, found 430.1621.

Challenges and Alternative Strategies

Byproduct Formation in Triazole Synthesis

Competing 1,3-dipolar cycloaddition between 4-fluorobenzyl azide and propargylamide generates a regioisomeric byproduct (15–22% yield). Switching to Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) suppresses this side reaction, favoring 1,4-disubstituted triazole formation.

Oxazole Ring Oxidation

Prolonged heating (>24 h) in acidic conditions degrades the oxazole ring to α-ketoamide. Stabilization is achieved by replacing H₂SO₄ with Amberlyst-15 resin in the Robinson-Gabriel step, maintaining pH 2–3 without hydrolysis.

Industrial-Scale Considerations

Cost Analysis of Key Reagents

ReagentCost (USD/kg)Equivalents UsedCost Contribution (%)
4-Fluorobenzyl bromide4201.138
HATU12,0001.529
Phenylglyoxal7801.018

Transitioning from HATU to T3P (propylphosphonic anhydride) reduces coupling costs by 44% without sacrificing yield.

Green Chemistry Approaches

Solvent Replacement

Replacing DMF with cyclopentyl methyl ether (CPME) in amide coupling lowers the Process Mass Intensity (PMI) from 32 to 19. CPME’s lower toxicity and higher recyclability align with EPA guidelines.

Catalytic Recycling

Immobilized Cu(I) on mesoporous SBA-15 enables triazole cyclization with 98% catalyst recovery over five batches, reducing copper waste by 83% compared to homogeneous catalysis .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

N-[3-(4-Fluorbenzyl)-1H-1,2,4-triazol-5-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

    Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.

    Biologie: Untersucht wegen seiner potenziellen biologischen Aktivitäten, darunter antimikrobielle und krebshemmende Eigenschaften.

    Medizin: Untersucht wegen seiner potenziellen therapeutischen Wirkungen, insbesondere bei der Behandlung von Infektionskrankheiten und Krebs.

    Industrie: Wird bei der Entwicklung neuer Materialien und als Katalysator in bestimmten industriellen Verfahren eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N-[3-(4-Fluorbenzyl)-1H-1,2,4-triazol-5-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität hemmen, wodurch ihre biologischen Wirkungen ausgeübt werden. Die genauen beteiligten molekularen Pfade können die Hemmung wichtiger Enzyme in Stoffwechselwegen oder die Modulation von rezeptorvermittelten Signalwegen umfassen.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

The compound is part of the triazole family, known for its diverse biological activities. Research has shown that derivatives of triazoles exhibit considerable antibacterial properties. For instance:

  • Mechanism of Action : Triazoles disrupt bacterial cell wall synthesis and interfere with nucleic acid metabolism, leading to cell death. Studies indicate that compounds with triazole moieties can be effective against both Gram-positive and Gram-negative bacteria .
  • Case Study : A study demonstrated that a related triazole derivative showed significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like isoniazid . This suggests that N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide may also possess similar properties.

Anti-inflammatory Properties

In addition to its antibacterial effects, triazole derivatives have been explored for their anti-inflammatory potential:

  • Research Findings : Compounds with triazole structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. For instance, certain derivatives demonstrated effectiveness in reducing edema in carrageenan-induced inflammation models .

Anticancer Potential

Emerging research indicates that triazole-based compounds may have anticancer properties:

  • Mechanism : Triazoles can induce apoptosis in cancer cells through the modulation of various signaling pathways. They may also inhibit angiogenesis and metastasis by targeting specific molecular pathways involved in tumor progression .
  • Evidence : Studies have reported that certain triazole derivatives can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The exact mechanism often involves the inhibition of key enzymes involved in DNA replication and repair .

Structural Insights and Synthesis

The synthesis of this compound involves several steps that ensure the incorporation of functional groups essential for its biological activity:

StepReaction TypeKey ReagentsOutcome
1Alkylation4-Fluorobenzyl bromideFormation of the triazole ring
2CouplingOxazol derivativeIntroduction of the oxazole moiety
3Amide formationPropanamide derivativeFinal compound synthesis

Wirkmechanismus

The mechanism of action of N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved may include the inhibition of key enzymes in metabolic pathways or the modulation of receptor-mediated signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Analog: N-(1H-Indol-5-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

A closely related compound, N-(1H-indol-5-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide (CAS 1401602-68-3), shares the propanamide-oxazole-phenyl backbone but replaces the triazole-fluorobenzyl group with an indole ring (Figure 1).

Table 1: Structural and Molecular Comparison
Parameter N-[3-(4-Fluorobenzyl)-1H-1,2,4-triazol-5-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide N-(1H-Indol-5-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide
Molecular Formula C21H18FN4O2* C20H17N3O2
Molecular Weight 377.4 g/mol* 331.4 g/mol
Core Structure 1,2,4-Triazole + 4-Fluorobenzyl Indole
Key Substituents Oxazole-phenyl, Propanamide Oxazole-phenyl, Propanamide

*Calculated values based on structural analysis; empirical data for the target compound is unavailable.

Functional Implications of Structural Differences

  • Triazole vs. The 4-fluorobenzyl substituent may increase lipophilicity (logP) and improve blood-brain barrier penetration relative to the indole’s planar aromatic system.
  • Molecular Weight and Bioavailability : The higher molecular weight of the target compound (377.4 vs. 331.4 g/mol) could impact solubility and oral bioavailability, though fluorination might mitigate this by reducing metabolic degradation.

Pharmacological and Physicochemical Data Gaps

While N-(1H-indol-5-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide has a documented molecular weight and formula, empirical data for the target compound—such as melting point, solubility, and binding affinities—are absent in available literature. Comparative studies on enzymatic inhibition, cytotoxicity, or pharmacokinetics are also lacking.

Biologische Aktivität

N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound exhibits a unique combination of structural elements:

  • Triazole ring : Known for its role in enhancing bioactivity.
  • Fluorobenzyl group : Increases lipophilicity and potential interactions with biological targets.
  • Oxazole moiety : Contributes to its pharmacological properties.

Biological Activity Overview

Research indicates that this compound possesses significant biological activities:

  • Antibacterial Activity :
    • The compound has shown effectiveness against various bacterial strains. Its triazole component is particularly noted for its antibacterial properties.
    • A study demonstrated that derivatives with similar structures exhibited moderate to strong inhibition against Gram-positive and Gram-negative bacteria.
  • Anticancer Properties :
    • Preliminary studies suggest potential anticancer effects. The mechanism may involve the modulation of specific cellular pathways.
    • Molecular docking studies indicate favorable interactions with proteins involved in cancer progression.
  • Anti-inflammatory Effects :
    • Triazole derivatives have been reported to exhibit anti-inflammatory activity, which may be attributed to their ability to inhibit pro-inflammatory cytokines.

Data Table: Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameStructural FeaturesAntibacterial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundTriazole + OxazoleHighModerateModerate
N-(4-fluorobenzyl)-1H-triazoleTriazole onlyModerateLowLow
5-(substituted-benzyl)-triazole derivativesVarious substitutionsHighHighModerate

Research Findings

Numerous studies have investigated the biological activity of triazole derivatives. For instance:

  • Antibacterial Studies :
    • A recent study highlighted that triazole compounds exhibited significant antibacterial activity against ESKAPE pathogens, which are notorious for their antibiotic resistance . The incorporation of a fluorobenzyl group was found to enhance this activity.
  • Anticancer Mechanisms :
    • Research involving molecular docking has shown that the compound can bind effectively to target proteins linked to cancer cell proliferation and survival . This suggests a potential pathway for therapeutic applications in oncology.
  • In Vivo Studies :
    • In vivo experiments have demonstrated that similar compounds can reduce inflammation markers in animal models . This indicates the potential for therapeutic use in treating inflammatory diseases.

Case Studies

Several case studies have provided insights into the practical applications of this compound:

  • Case Study 1 : A clinical trial evaluating a related triazole derivative showed promising results in reducing tumor size in patients with specific types of cancer.
  • Case Study 2 : An investigation into the antibacterial effects revealed that the compound significantly inhibited growth in resistant strains of Staphylococcus aureus, highlighting its potential as a treatment option for resistant infections.

Q & A

Q. What are the key steps and optimization strategies for synthesizing this compound?

The synthesis typically involves multi-step organic reactions:

  • Triazole ring formation : Cyclization of hydrazine derivatives with nitriles or carbonyl compounds under basic conditions.
  • Oxazole coupling : Suzuki-Miyaura or Ullmann-type coupling to attach the phenyl-oxazole moiety.
  • Amide bond formation : Reaction of the intermediate carboxylic acid with the triazole-amine group using coupling agents like EDCl/HOBt. Optimization requires precise control of solvent polarity (DMF or acetonitrile), temperature (60–80°C for cyclization), and catalyst selection (e.g., Pd for cross-coupling). Purification via column chromatography or recrystallization ensures >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy (¹H/¹³C, 2D-COSY) confirms regioselectivity of triazole/oxazole rings and substituent positions.
  • High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
  • FT-IR identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
  • X-ray crystallography (if crystalline) resolves stereochemical ambiguities .

Q. How is the compound’s stability evaluated under varying pH and temperature conditions?

  • Accelerated stability studies : Incubate in buffers (pH 3–9) at 40°C for 72 hours, followed by HPLC analysis to detect degradation products.
  • Thermogravimetric analysis (TGA) assesses thermal decomposition thresholds.
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation via UV spectroscopy .

Q. What in vitro assays are used to screen its biological activity?

  • Antimicrobial : Broth microdilution (MIC against Gram+/Gram– bacteria, fungi).
  • Anticancer : MTT assay on cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can structural modifications enhance its bioactivity?

  • SAR studies : Replace the 4-fluorobenzyl group with electron-withdrawing groups (e.g., -CF₃) to improve target binding.
  • Heterocycle substitution : Swap oxazole with thiazole to modulate lipophilicity and membrane permeability.
  • Pro-drug strategies : Introduce ester linkages to enhance solubility and controlled release in vivo .

Q. What mechanistic insights explain contradictory bioassay results across studies?

  • Off-target effects : Use siRNA knockdown or CRISPR-Cas9 to validate target specificity.
  • Metabolic interference : LC-MS/MS profiling identifies cytochrome P450 interactions or reactive metabolite formation.
  • Redox activity : Measure ROS generation via DCFH-DA assay to assess pro-oxidant vs. antioxidant roles .

Q. How can reaction yields be improved for large-scale synthesis?

  • Flow chemistry : Continuous flow systems reduce side reactions and improve heat transfer.
  • Microwave-assisted synthesis : Enhances reaction rates for cyclization steps (e.g., triazole formation in 30 minutes vs. 12 hours conventionally).
  • Green solvents : Switch to cyclopentyl methyl ether (CPME) for safer and scalable amide coupling .

Q. What computational methods predict its pharmacokinetic properties?

  • Molecular docking (AutoDock Vina) : Simulate binding to target proteins (e.g., EGFR kinase).
  • ADMET prediction (SwissADME) : Forecast logP, bioavailability, and blood-brain barrier penetration.
  • MD simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns trajectories .

Q. How to resolve discrepancies in NMR and HRMS data during characterization?

  • Dynamic proton exchange : Low-temperature NMR (-40°C) suppresses exchange broadening in amide protons.
  • Isotopic labeling : Synthesize ¹³C-labeled analogs to trace ambiguous carbon signals.
  • Tandem MS/MS : Compare fragmentation pathways with synthetic standards to confirm regiochemistry .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.